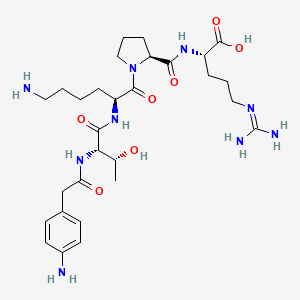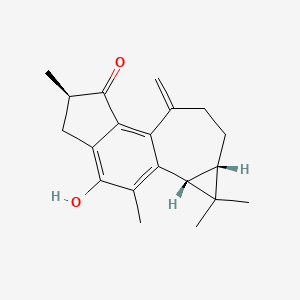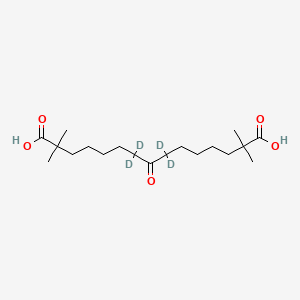
1-(2,2-Dimethylpropyl)cyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylpropyl)cyclopropene is a cyclopropene derivative known for its role as an ethylene antagonist. Ethylene is a plant hormone that promotes fruit ripening and senescence. By inhibiting ethylene action, this compound helps in maintaining the quality of agricultural products by delaying processes such as fruit softening and peel degreening .
Méthodes De Préparation
The synthesis of 1-(2,2-Dimethylpropyl)cyclopropene involves a two-step process starting from α-diisobutylene. The first step is allylic chlorination using hypochlorite and hydrochloric acid to produce α-DIBCl (2-(chloromethyl)-4,4-dimethyl-1-pentene). The second step involves α-elimination of the allylic chloride using a strong base, such as lithium diethylamide, to form this compound . This method yields the compound with 35% efficiency and 95% purity .
Analyse Des Réactions Chimiques
1-(2,2-Dimethylpropyl)cyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions where the cyclopropene ring is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1-(2,2-Dimethylpropyl)cyclopropene has several scientific research applications:
Mécanisme D'action
1-(2,2-Dimethylpropyl)cyclopropene exerts its effects by binding to ethylene receptors in plants, thereby blocking the action of ethylene. This inhibition prevents the ethylene-induced processes such as fruit ripening and senescence. The molecular targets include ethylene receptors like ETR1, which are involved in the ethylene signaling pathway .
Comparaison Avec Des Composés Similaires
1-(2,2-Dimethylpropyl)cyclopropene is unique compared to other ethylene antagonists due to its specific structure and high efficiency in inhibiting ethylene action. Similar compounds include:
1-Methylcyclopropene: Another ethylene antagonist used in agriculture.
2,5-Norbornadiene: Known for its ability to bind to ethylene receptors.
Cyclopropene derivatives: Various derivatives with similar ethylene-inhibiting properties.
This compound stands out due to its higher purity and specific application methods, such as aqueous emulsions for spraying on plants .
Propriétés
Formule moléculaire |
C8H14 |
|---|---|
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)cyclopropene |
InChI |
InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h4H,5-6H2,1-3H3 |
Clé InChI |
DTBSHMOVLBSMST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)



![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)







